1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one
Description
1-[3-({2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one is a sulfonamide-containing heterocyclic compound featuring a thieno[3,2-c]pyridine core substituted with a chlorine atom at the 2-position and a 3-sulfonylphenyl group linked via an ethanone moiety. This structure is hypothesized to enhance binding affinity to kinase domains (e.g., ERK) based on molecular docking studies involving sulfonamide derivatives . The compound's design leverages rational drug discovery strategies, focusing on substituent modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-10(18)11-3-2-4-13(7-11)22(19,20)17-6-5-14-12(9-17)8-15(16)21-14/h2-4,7-8H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKVWXKXILFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common route includes:
Formation of the Thienopyridine Core: Starting with a suitable thiophene derivative, the thienopyridine core can be synthesized through cyclization reactions involving nitrogen-containing reagents.
Coupling with Phenyl Ethanone: The final step involves coupling the sulfonylated thienopyridine with a phenyl ethanone derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products: The major products depend on the specific reactions but can include various substituted thienopyridines, sulfonyl derivatives, and modified phenyl ethanones.
Scientific Research Applications
1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, depending on its specific interactions.
Comparison with Similar Compounds
Structural and Molecular Features
Key structural analogs and their distinguishing characteristics are summarized below:
Key Observations:
- Substituent Effects : The target compound’s 3-sulfonylphenyl group distinguishes it from analogs with phenyl () or ethyl () substitutions. This group may enhance solubility and polar interactions in biological targets.
- Chlorine Position : The 2-chloro substitution is conserved in multiple analogs (e.g., ), likely contributing to electronic effects or steric hindrance.
- Functional Group Diversity : Analogs like the cyclopropyl-fluorophenyl derivative () demonstrate how diverse substituents can confer unique pharmacological activities (e.g., LXR modulation).
Biological Activity
1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thienopyridine core and sulfonyl group, positions it as a candidate for various biological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Core Structure | Thienopyridine |
| Functional Groups | Sulfonyl and phenyl ethanone moiety |
| Molecular Weight | 341.85 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting various signaling pathways.
- Influence on Gene Expression : The compound may alter gene expression profiles through epigenetic mechanisms.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of thienopyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Carcinoma) | 10.5 | |
| MCF7 (Breast Carcinoma) | 8.9 | |
| A549 (Lung Carcinoma) | 12.3 |
The compound's mechanism likely involves the induction of apoptosis and cell cycle arrest in the G2/M phase.
Anti-inflammatory Activity
Compounds similar to this compound have shown anti-inflammatory properties in murine models. The biological evaluation indicated that these compounds could significantly reduce inflammation markers.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A systematic evaluation of the antiproliferative activity on HT-29 and MCF7 cells highlighted its potential as an anticancer agent. The results indicated a dose-dependent inhibition of cell growth.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls.
Q & A
Q. What analytical techniques are critical for confirming the structure of this compound during synthesis?
To confirm structural integrity, use thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to validate the sulfonyl-phenyl linkage and thienopyridine ring system. Mass spectrometry (MS) further confirms molecular weight. For intermediates, IR spectroscopy can identify functional groups like ketones and sulfonates .
Q. What reaction conditions optimize the synthesis of sulfonyl-containing heterocycles like this compound?
Sulfonation reactions require precise control of pH (neutral to mildly acidic) and temperatures between 50–80°C to avoid side reactions. Use anhydrous solvents (e.g., dichloromethane) and catalysts like pyridine to enhance sulfonyl coupling efficiency .
Q. How can researchers determine purity post-synthesis using chromatographic methods?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. Compare retention times against known standards. For preliminary checks, TLC with silica gel plates (ethyl acetate/hexane eluent) provides rapid purity assessment .
Q. What safety protocols are essential when handling chlorinated intermediates?
Use fume hoods , nitrile gloves, and eye protection. Chlorinated intermediates may release toxic fumes (e.g., HCl); ensure proper ventilation and neutralization traps. Store intermediates in airtight containers away from moisture .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for the thieno[3,2-c]pyridine moiety be resolved?
Combine X-ray crystallography (e.g., single-crystal diffraction) with density functional theory (DFT) calculations to validate bond angles and torsional strain. Crystallographic data (e.g., CCDC entries) provide reference metrics for structural comparison .
Q. What computational methods predict the collision cross-section and structural dynamics?
Ion mobility spectrometry-mass spectrometry (IMS-MS) coupled with molecular dynamics (MD) simulations models collision cross-sections. Software like MOE or Gaussian can optimize 3D conformers and predict steric effects .
Q. How can low yields in multi-step sulfonation reactions be addressed?
Optimize protecting group strategies for the thienopyridine nitrogen to prevent undesired sulfonation. Use flow chemistry to improve mixing and reduce degradation. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What strategies enable enantiomerically pure derivatives of this compound?
Employ asymmetric catalysis (e.g., palladium-catalyzed cyclization) or chiral auxiliaries during ketone formation. Analyze enantiomeric excess using chiral HPLC or polarimetry .
Q. How do substituents on the thienopyridine ring affect electronic properties?
Use Hammett constants to quantify electron-withdrawing/donating effects. Time-dependent DFT (TD-DFT) predicts absorption spectra, while cyclic voltammetry measures redox potentials. Substituents at the 2-position (e.g., Cl) enhance electrophilicity .
Q. What challenges arise in crystallizing this compound for X-ray studies?
The sulfonyl group’s flexibility and hydrophobic phenyl ring hinder crystal packing. Use slow evaporation in polar aprotic solvents (e.g., DMF/acetonitrile) with seeding. Co-crystallization with hydrogen-bond donors (e.g., urea) may improve lattice stability .
Data Contradiction Analysis
Example: Discrepancies in NMR chemical shifts for the ethanone moiety may arise from solvent polarity effects or rotameric equilibria . Use variable-temperature NMR (VT-NMR) to assess conformational mobility or switch to deuterated DMSO to stabilize specific rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
